
(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, hereafter referred to as 2F-MMP, is a small organic molecule with a wide range of applications in the fields of pharmaceuticals, biochemistry, and materials science. It is a fluorinated derivative of the aromatic compound methylphenylprop-2-en-1-one (MMP), and has been studied for its potential use as a building block for the synthesis of complex molecules, as a drug target for therapeutic applications, and as a photochemical.
科学研究应用
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been studied for its potential use as a building block for the synthesis of complex molecules. It has been used to synthesize a variety of derivatives, including 2-methyl-3-(2-fluorophenyl)prop-2-en-1-one and 3-(2-fluorophenyl)prop-2-en-1-one. It has also been studied for its potential use as a drug target for therapeutic applications, as it has been found to bind to certain proteins in the body and modulate their activity. Additionally, it has been studied for its potential use as a photochemical, as its fluorescence properties have been found to be useful for imaging applications.
作用机制
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been found to bind to certain proteins in the body, such as the protein kinase C-alpha (PKC-alpha). When bound to PKC-alpha, it modulates the activity of the protein, which can lead to changes in the cell's physiology. Additionally, it has been found to interact with other proteins, such as the estrogen receptor, which can lead to changes in the cell's metabolism.
Biochemical and Physiological Effects
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain proteins, such as the protein kinase C-alpha (PKC-alpha), which can lead to changes in the cell's physiology. Additionally, it has been found to interact with other proteins, such as the estrogen receptor, which can lead to changes in the cell's metabolism. It has also been found to have antioxidant and anti-inflammatory effects, which could be beneficial for the treatment of certain diseases.
实验室实验的优点和局限性
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescence properties make it useful for imaging applications. Additionally, it has been found to bind to certain proteins in the body, which makes it a useful tool for studying the function of these proteins. One limitation of 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one is that its fluorescence properties can be affected by pH, temperature, and other environmental factors, which can make it difficult to use for imaging applications in some cases.
未来方向
There are a variety of potential future directions for research on 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one. One potential direction is to continue to explore its potential use as a drug target for therapeutic applications. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, research could be done to explore its potential use as a photochemical and its potential applications in imaging technologies. Finally, research could be done to explore its potential use as a building block for the synthesis of complex molecules, as well as its potential applications in materials science.
合成方法
2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one can be synthesized using the following procedure. First, 2-fluorophenol is reacted with methylmagnesium bromide in the presence of a base and a solvent to form a Grignard reagent. The Grignard reagent is then reacted with 1-methyl-2-phenylprop-2-en-1-one in the presence of a base and a solvent to form 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, which is then isolated by distillation. This method has been used to synthesize a variety of derivatives of 2F-(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, including 2-methyl-3-(2-fluorophenyl)prop-2-en-1-one and 3-(2-fluorophenyl)prop-2-en-1-one.
属性
IUPAC Name |
(E)-3-(2-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-6-2-4-8-14(12)16(18)11-10-13-7-3-5-9-15(13)17/h2-11H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBYWLKEYQRQEL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)

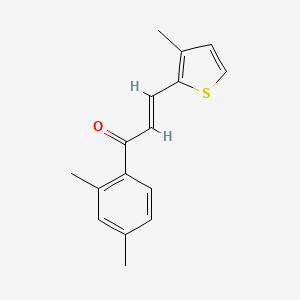
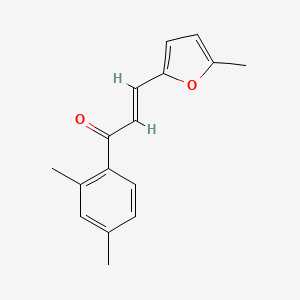
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)

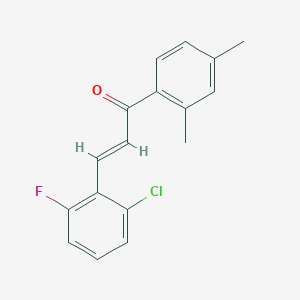
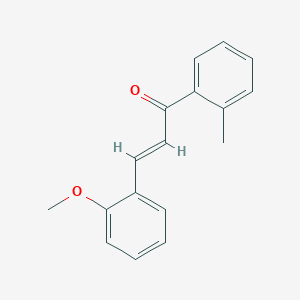
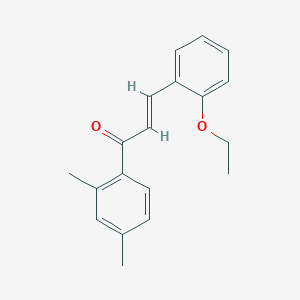

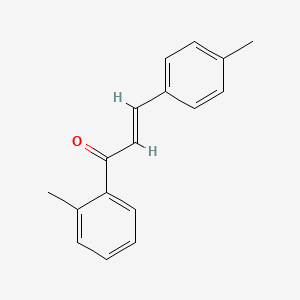
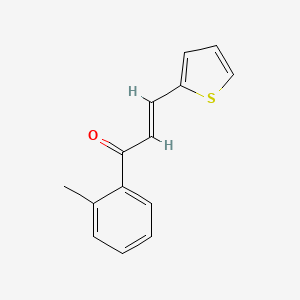
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)